methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)
4-[(R)-[(2S,5R)-4-benzyl-2,5-dimethylpiperazin-1-yl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DPI-287 is an opioid drug primarily used in scientific research. It is a highly selective agonist for the delta-opioid receptor, which is known to produce fewer convulsions compared to other drugs in this family. DPI-287 has shown antidepressant-like effects, making it a compound of interest in the study of mood disorders .
Métodos De Preparación
The preparation of DPI-287 involves several synthetic routes and reaction conditions. One common method includes the use of 2,5-dimethyl-4-benzylpiperazine as a starting material, which undergoes a series of reactions to form the final compound. The industrial production methods for DPI-287 are not widely documented, but typically involve large-scale synthesis techniques that ensure high purity and yield .
Análisis De Reacciones Químicas
DPI-287 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction is often employed to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace existing functional groups on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
DPI-287 has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of delta-opioid receptor agonists.
Biology: DPI-287 is employed in research on cellular signaling pathways and receptor interactions.
Medicine: The compound is investigated for its potential antidepressant effects and its ability to produce fewer convulsions compared to other opioids.
Industry: DPI-287 is used in the development of new pharmaceuticals targeting the delta-opioid receptor.
Mecanismo De Acción
DPI-287 exerts its effects by selectively binding to the delta-opioid receptor. This binding activates the receptor, leading to a series of intracellular signaling events that result in the observed pharmacological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the activation of specific G-protein coupled receptor pathways .
Comparación Con Compuestos Similares
DPI-287 is unique in its high selectivity for the delta-opioid receptor and its reduced risk of convulsions. Similar compounds include:
AZD2327: Another delta-opioid receptor agonist with similar properties.
BW373U86: Known for its selectivity towards the delta-opioid receptor.
DPI-3290: A compound with comparable effects but different chemical structure.
These compounds share some pharmacological properties with DPI-287 but differ in their chemical structures and specific receptor interactions.
Propiedades
Fórmula molecular |
C31H39N3O2 |
|---|---|
Peso molecular |
485.7 g/mol |
Nombre IUPAC |
4-[(R)-[(2S,5R)-4-benzyl-2,5-dimethylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C31H39N3O2/c1-5-32(6-2)31(36)27-17-15-26(16-18-27)30(28-13-10-14-29(35)19-28)34-21-23(3)33(20-24(34)4)22-25-11-8-7-9-12-25/h7-19,23-24,30,35H,5-6,20-22H2,1-4H3/t23-,24+,30-/m1/s1 |
Clave InChI |
PQMGDEIHRXQPCQ-FSGGQHMVSA-N |
SMILES isomérico |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC4=CC=CC=C4)C |
SMILES canónico |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


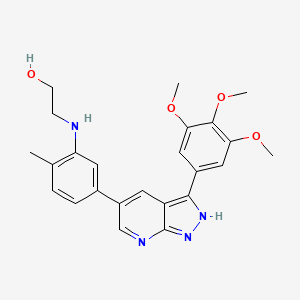
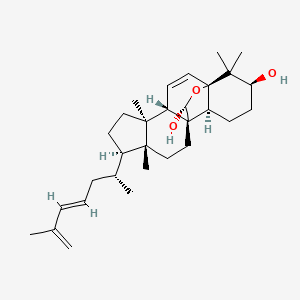
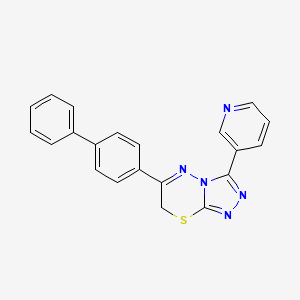
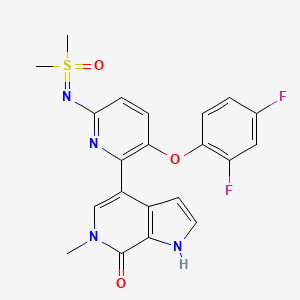
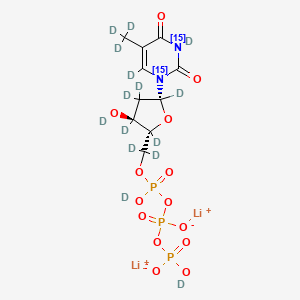
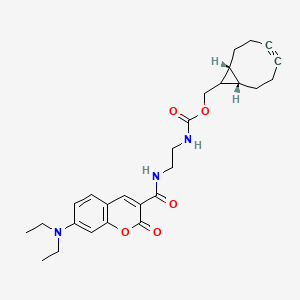
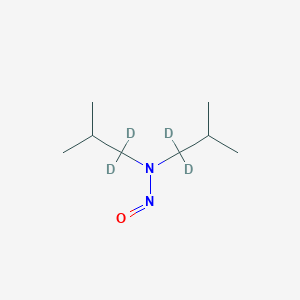
![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)
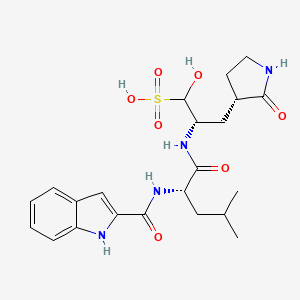
![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)
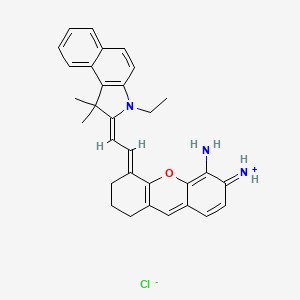
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)

![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
